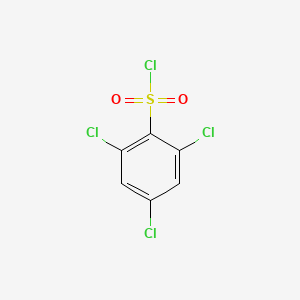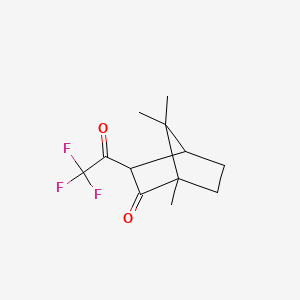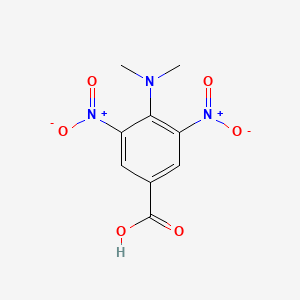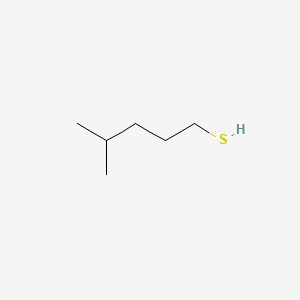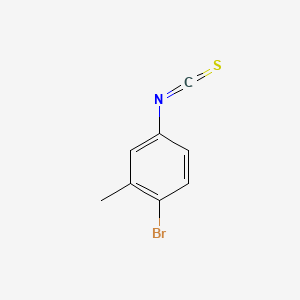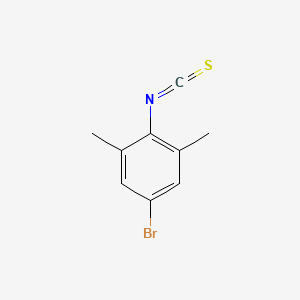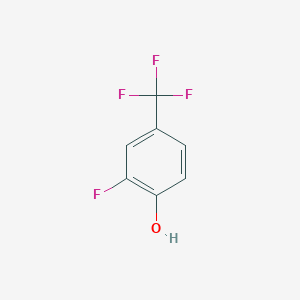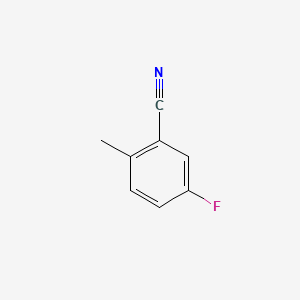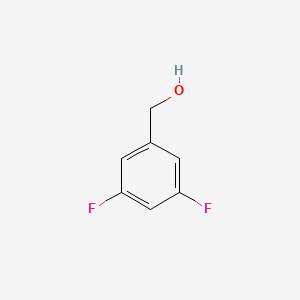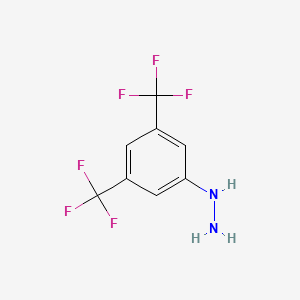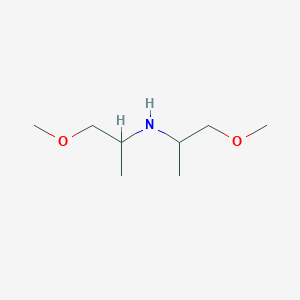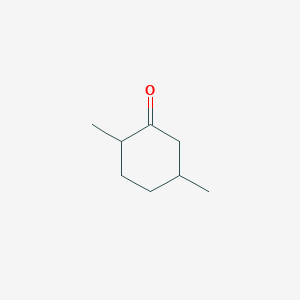
(Tetrahydro-pyran-2-yloxy)-acetonitrile
説明
Tetrahydro-pyran-2-yloxy)-acetonitrile (THP-2-CN) is a compound that has been studied for its potential applications in various scientific research fields. It is a derivative of acetonitrile and is synthesized by the reaction of acetonitrile with 2-hydroxy-tetrahydropyran. THP-2-CN is a colorless liquid at room temperature and is soluble in most organic solvents. It has been studied for its potential applications in organic synthesis, biochemistry, and medicinal chemistry.
科学的研究の応用
Synthesis of 2H-Pyrans
The compound is utilized in the synthesis of 2H-pyrans , which are structural motifs present in many natural products. These compounds serve as key intermediates in constructing complex structures found in various natural substances .
Valence Isomerism Studies
It plays a role in studying valence isomerism , which is a phenomenon where compounds with the same formula have different connectivity of atoms. This is particularly relevant in the equilibrium between 2H-pyrans and their opened isomeric forms .
Total Synthesis of Natural Products
This compound has been used as an intermediate in the total synthesis of natural products such as (−)-daurichromenic acid and its analogues, showcasing its importance in medicinal chemistry .
Multicomponent Reaction (MCR) Approach
In synthetic chemistry, it’s part of the MCR approach for creating pyran derivatives, which are crucial due to their broad spectrum of biological and pharmaceutical properties .
Catalysis Research
It’s involved in catalysis research , particularly in reactions facilitated by Lewis or Brønsted acids, indium, or iodine, which are complementary to the iminium formation in synthetic processes .
Green Chemistry
The compound supports the principles of green chemistry in transition metal-catalyzed reactions, which emphasize simplicity, selectivity, non-toxicity, and reusability of catalysts .
Biological Activity Studies
Due to its role in forming structures with a broad spectrum of biological activities, it’s significant in studying the biological activity of new compounds, especially those related to higher plants .
Organic Precursor for Synthetic Chemistry
Lastly, it serves as an organic precursor in synthetic chemistry, contributing to the development of new heterocyclic compounds with enhanced biological activity .
特性
IUPAC Name |
2-(oxan-2-yloxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWCNNOFHOBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337762 | |
| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-pyran-2-yloxy)-acetonitrile | |
CAS RN |
17521-49-2 | |
| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was PTMT discovered, and what is its known biological activity?
A1: PTMT was discovered during research on amygdalin, a naturally occurring compound found in various plants. Researchers used an extracellular enzyme mixture from Aspergillus niger to catalytically degrade amygdalin, leading to the identification and purification of PTMT []. Importantly, PTMT was found to possess antitumor activity.
Q2: The research mentions a newly developed SPE-HPLC method for analyzing PTMT. Can you elaborate on the significance of this method?
A2: Understanding the pharmacokinetic properties of a potential drug candidate like PTMT is crucial. This involves studying its absorption, distribution, metabolism, and excretion within an organism. The developed SPE-HPLC method allows researchers to precisely measure the concentration of PTMT in mouse plasma samples []. This is essential for determining how PTMT behaves within a living system, which is a key step towards evaluating its potential as a therapeutic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



